2-(Chlormethyl)-4-(Trifluormethyl)-1,3-Thiazol

Übersicht

Beschreibung

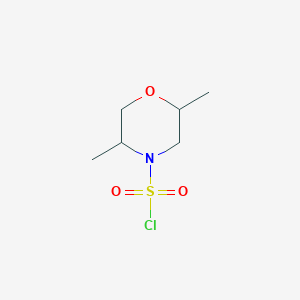

2-(Chloromethyl)-4-(trifluoromethyl)-1,3-thiazole (CMTF) is a synthetic organic compound belonging to the thiazole family. It is a colorless, low volatility liquid that is soluble in most organic solvents. CMTF has a wide range of applications in the chemical, pharmaceutical, and agricultural industries due to its unique properties.

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Entwicklung

Die Trifluormethylgruppe ist ein häufiges Merkmal vieler Pharmazeutika, da sie die Bioverfügbarkeit und metabolische Stabilität verbessern kann . “2-(Chlormethyl)-4-(Trifluormethyl)-1,3-Thiazol” kann bei der Synthese verschiedener Medikamente verwendet werden, insbesondere bei der Behandlung von Erkrankungen des zentralen Nervensystems und Krebs, wobei der Thiazolring häufig in therapeutischen Wirkstoffen vorkommt.

Pflanzenschutzmittelformulierung

Verbindungen mit einer Trifluormethylgruppe, wie unsere Zielverbindung, sind ein wesentlicher Bestandteil der Entwicklung moderner Pflanzenschutzmittel . Sie können einen Schutz gegen den Abbau durch Umweltfaktoren bieten und so die Wirksamkeit von Herbiziden und Pestiziden verlängern.

Materialwissenschaft

In der Materialwissenschaft kann die Einarbeitung von Trifluormethylgruppen zur Entwicklung von Materialien mit einzigartigen Eigenschaften führen, wie z. B. erhöhte thermische Stabilität und chemische Beständigkeit . “this compound” könnte ein Vorläufer für Materialien sein, die in Hochleistungsbeschichtungen oder elektronischen Geräten verwendet werden.

Katalyse

Die fragliche Verbindung kann als Katalysator oder Katalysatorvorläufer in Trifluormethylierungsreaktionen fungieren, die bei der Synthese von Organofluorverbindungen eine Schlüsselrolle spielen . Diese Reaktionen sind entscheidend für die Einführung der Trifluormethylgruppe in Zielmoleküle, eine gängige Anforderung in der pharmazeutischen und agrochemischen Produktion.

Redox-Reaktionsstudien

Trifluormethyl-haltige Verbindungen sind dafür bekannt, einzigartige Redoxpotentiale zu haben, was sie zu interessanten Objekten für elektrochemische Studien macht . “this compound” kann verwendet werden, um neue Redoxreaktionen zu untersuchen, die zu innovativen Anwendungen in der Energiespeicherung und -umwandlung führen könnten.

Mechanistische Studien in der organischen Chemie

Die Verbindung kann in mechanistischen Studien verwendet werden, um das Verhalten von Trifluormethylgruppen während chemischer Reaktionen zu verstehen . Dies ist unerlässlich für die Entwicklung neuer synthetischer Methoden und für die Vorhersage von Reaktionsergebnissen in komplexen organischen Synthesen.

Wirkmechanismus

, for example, play an increasingly important role in pharmaceuticals, agrochemicals, and materials . The trifluoromethylation of carbon-centered radical intermediates is a key process . An oxidation/reduction process of trifluoromethyl-containing compounds is thought to be involved in many recently tested catalytic trifluoromethylation reactions .

In terms of pharmacokinetics , the properties of trifluoromethyl ketones, a related group of compounds, make them valuable synthetic targets and synthons in the construction of fluorinated pharmacons .

As for the environmental factors , they can significantly influence the action, efficacy, and stability of many compounds. For instance, established associations of air pollution, residential noise, and area-level socioeconomic deprivation have been found to increase the risk of type 2 diabetes . Conversely, neighborhood walkability and green space are associated with a reduced risk of type 2 diabetes .

Biochemische Analyse

Biochemical Properties

2-(Chloromethyl)-4-(trifluoromethyl)-1,3-thiazole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, it has been observed to inhibit certain cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics and endogenous compounds. The interaction with these enzymes often involves the formation of covalent bonds, leading to enzyme inhibition and altered metabolic activity .

Cellular Effects

The effects of 2-(Chloromethyl)-4-(trifluoromethyl)-1,3-thiazole on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, 2-(Chloromethyl)-4-(trifluoromethyl)-1,3-thiazole can alter the expression of genes involved in oxidative stress responses, leading to changes in cellular redox states and metabolic flux .

Molecular Mechanism

At the molecular level, 2-(Chloromethyl)-4-(trifluoromethyl)-1,3-thiazole exerts its effects through several mechanisms. One key mechanism involves the binding to and inhibition of specific enzymes, such as cytochrome P450s. This binding often results in the formation of a covalent adduct, leading to enzyme inactivation. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to environmental stimuli .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Chloromethyl)-4-(trifluoromethyl)-1,3-thiazole have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(Chloromethyl)-4-(trifluoromethyl)-1,3-thiazole is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biochemical activity. Long-term exposure to this compound has been associated with sustained alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of 2-(Chloromethyl)-4-(trifluoromethyl)-1,3-thiazole vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate enzyme activity and gene expression. At higher doses, it can induce toxic effects, including oxidative stress, cellular damage, and adverse physiological responses. Threshold effects have been observed, where a specific dosage range leads to significant biochemical and physiological changes, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

2-(Chloromethyl)-4-(trifluoromethyl)-1,3-thiazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily through oxidative pathways mediated by cytochrome P450 enzymes. The compound’s metabolism can lead to the formation of reactive intermediates, which may further interact with cellular macromolecules, affecting metabolic flux and metabolite levels. These interactions underscore the compound’s potential impact on cellular metabolism and its utility in studying metabolic processes .

Transport and Distribution

The transport and distribution of 2-(Chloromethyl)-4-(trifluoromethyl)-1,3-thiazole within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins, facilitating its uptake and distribution across cellular compartments. Its localization within specific tissues and cells can affect its biochemical activity and overall efficacy. Studies have shown that the compound tends to accumulate in tissues with high metabolic activity, such as the liver, where it can exert its effects on metabolic pathways .

Subcellular Localization

The subcellular localization of 2-(Chloromethyl)-4-(trifluoromethyl)-1,3-thiazole is crucial for its activity and function. The compound is known to localize within specific cellular compartments, including the endoplasmic reticulum and mitochondria. This localization is often mediated by targeting signals and post-translational modifications that direct the compound to these organelles. The presence of 2-(Chloromethyl)-4-(trifluoromethyl)-1,3-thiazole in these compartments can influence its interactions with enzymes and other biomolecules, thereby modulating cellular processes .

Eigenschaften

IUPAC Name |

2-(chloromethyl)-4-(trifluoromethyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClF3NS/c6-1-4-10-3(2-11-4)5(7,8)9/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTRDOORESQIZAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)CCl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClF3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1060815-98-6 | |

| Record name | 2-(chloromethyl)-4-(trifluoromethyl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B1454020.png)

![2-[4-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1454024.png)

![2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]propanamide](/img/structure/B1454035.png)

amine](/img/structure/B1454039.png)